N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydro-2H-pyran-2-yl group, a 1H-pyrazol-4-yl group, and an o-tolyloxy group attached to an acetamide group. The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources.Scientific Research Applications
Coordination Complexes and Antioxidant Activity Research has shown the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, demonstrating the potential of such compounds in the development of antioxidant agents. The study of these coordination complexes not only sheds light on the chemical properties of these compounds but also their potential application in pharmaceuticals as antioxidants (Chkirate et al., 2019).
Crystal Structure Analysis Another area of application is in the synthesis and characterization of novel compounds, where crystal structures, Hirshfeld surface analysis, and computational studies provide insights into the molecular interactions and stability of these compounds. This research contributes to the fundamental understanding of molecular architecture and can inform the design of new materials and drugs (Sebhaoui et al., 2020).
Antimicrobial Activity Compounds related to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide have also been investigated for their antimicrobial properties. Studies have focused on synthesizing new pyrazole derivatives and exploring their potential as antimicrobial agents. This area of research is crucial for the development of new therapies to combat microbial resistance and infections (Abunada et al., 2008).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interesting properties of related 4H-pyran compounds , this compound could also be investigated for potential applications in various fields, such as medicine or materials science.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-6-2-3-8-17(14)24-13-18(22)20-15-10-19-21(11-15)12-16-7-4-5-9-23-16/h2-3,6,8,10-11,16H,4-5,7,9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSINKHZFLQWYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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